

A Comparative Guide to the Spectroscopic Data of Substituted Dimethyl Isophthalates

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Compound of Interest

Compound Name: Dimethyl 5-iodoisophthalate

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This guide provides a comprehensive comparison of spectroscopic data for a series of substituted dimethyl isophthalates. The objective is to offer a valuable resource for the identification, characterization, and quality control of these compounds, which are pivotal in various research and development sectors, including materials science and pharmaceutical drug development. The data presented herein has been compiled from various spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), to facilitate a multi-faceted analysis of the molecular structures.

Spectroscopic Data Comparison

The following tables summarize the key spectroscopic data for dimethyl isophthalate and its derivatives with various substituents on the aromatic ring. These substituents include nitro, amino, hydroxyl, methoxy, bromo, chloro, and methyl groups, providing a broad overview of the electronic and steric effects on the spectral properties.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy Data

Table 1: ¹H NMR Chemical Shifts (δ, ppm) for Substituted Dimethyl Isophthalates

Substituent	Position	Ar-H	-OCH ₃	Substituent -H	Solvent
-H	-	8.68 (t), 8.24 (dd), 7.59 (t)	3.96 (s)	-	CDCl ₃
5-NO ₂	4,6-H ₂ -H	8.98 (d)9.03 (t)	4.04 (s)	-	CDCl ₃
5-NH ₂	2,4,6-H	7.71 (s), 7.09 (s)	3.89 (s)	4.00 (s, br)	DMSO-d ₆
4-OH	2-H ₅ -H ₆ -H	8.16 (d)7.08 (d)7.58 (dd)	3.90 (s), 3.88 (s)	10.5 (s, br)	DMSO-d ₆
5-OCH ₃	2,4,6-H	7.75 (s), 7.35 (s)	3.92 (s)	3.88 (s)	CDCl ₃
5-Br	2,4,6-H	8.65 (t), 8.41 (d)	3.96 (s)	-	CDCl ₃
4-Cl	2-H ₅ -H ₆ -H	8.12 (d)7.58 (d)7.97 (dd)	3.94 (s), 3.92 (s)	-	CDCl ₃
4-CH ₃	2-H ₅ -H ₆ -H	8.05 (s)7.41 (d)7.89 (d)	3.91 (s), 3.90 (s)	2.40 (s)	CDCl ₃

Chemical shifts are reported in parts per million (ppm) downfield from tetramethylsilane (TMS). Multiplicities are abbreviated as s (singlet), d (doublet), t (triplet), dd (doublet of doublets), and br (broad).

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy Data

Table 2: ¹³C NMR Chemical Shifts (δ, ppm) for Substituted Dimethyl Isophthalates

Substituent	Position	Ar-C (quaternary)	Ar-C-H	C=O	-OCH ₃	Ar-C (substituent)	Solvent
-H	-	131.2	134.0, 129.1, 128.9	166.4	52.5	-	CDCl ₃
5-NO ₂	-	132.9	135.2, 124.3	164.2	53.4	148.8	CDCl ₃
5-NH ₂	-	132.1	118.8, 117.9	166.9	52.2	149.8	DMSO-d ₆
4-OH	-	134.4, 121.9	132.1, 119.3, 118.1	169.9, 165.7	52.8, 52.3	161.1	DMSO-d ₆
5-OCH ₃	-	132.4	118.0, 115.6	166.2	52.5	160.1, 55.7	CDCl ₃
5-Br	-	133.4	137.1, 132.3, 128.2	165.1	52.9	122.2	CDCl ₃
4-Cl	-	133.1, 132.0	131.5, 130.6, 128.4	165.5, 165.0	52.9, 52.7	136.9	CDCl ₃
4-CH ₃	-	131.0, 130.6	134.8, 129.8, 129.5	166.9, 166.7	52.3, 52.2	141.2, 21.5	CDCl ₃

Infrared (IR) Spectroscopy Data

Table 3: Key IR Absorption Frequencies (cm⁻¹) for Substituted Dimethyl Isophthalates

Substituent	Position	C=O Stretch	C-O Stretch (ester)	Ar C=C Stretch	Other Key Bands
-H	-	1725	1245, 1130	1600, 1450	3000-2850 (C-H)
5-NO ₂	-	1732	1255, 1135	1610, 1455	1535, 1350 (NO ₂)
5-NH ₂	-	1720	1240, 1125	1620, 1460	3450, 3350 (N-H)
4-OH	-	1715, 1685	1250, 1140	1605, 1450	3400 (br, O-H)
5-OCH ₃	-	1722	1248, 1128	1615, 1465	2840 (C-H of OCH ₃)
5-Br	-	1728	1250, 1132	1595, 1445	~550 (C-Br)
4-Cl	-	1730	1252, 1138	1590, 1440	~750 (C-Cl)
4-CH ₃	-	1724	1246, 1131	1608, 1452	2950 (C-H of CH ₃)

Mass Spectrometry (MS) Data

Table 4: Mass Spectrometry Data (m/z) for Substituted Dimethyl Isophthalates

Substituent	Position	Molecular Formula	Molecular Weight (g/mol)	[M] ⁺ (m/z)	Key Fragment Ions (m/z)
-H	-	C ₁₀ H ₁₀ O ₄	194.18	194	163, 135, 105, 77
5-NO ₂	-	C ₁₀ H ₉ NO ₆	239.18	239	208, 180, 162, 134 ^[1]
5-NH ₂	-	C ₁₀ H ₁₁ NO ₄	209.20	209	178, 150, 120, 92 ^[2]
4-OH	-	C ₁₀ H ₁₀ O ₅	210.18	210	179, 151, 121, 93 ^[3]
5-OCH ₃	-	C ₁₁ H ₁₂ O ₅	224.21	224	193, 165, 135, 107 ^[4]
5-Br	-	C ₁₀ H ₉ BrO ₄	273.08	272, 274	241/243, 213/215, 134
4,5-Cl ₂	-	C ₁₀ H ₈ Cl ₂ O ₄	263.07	262, 264, 266	231/233, 203/205, 168/170 ^[5] ^[6]
4-CH ₃	-	C ₁₁ H ₁₂ O ₄	208.21	208	177, 149, 119, 91

Experimental Protocols

Standardized protocols for the acquisition of the spectroscopic data are outlined below. These methodologies are intended to provide a basis for reproducible experimental work.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation: Dissolve 5-10 mg of the dimethyl isophthalate derivative in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.
- Instrument: A 400 MHz or higher field NMR spectrometer.

- ^1H NMR Acquisition:
 - Pulse Program: Standard single-pulse sequence.
 - Spectral Width: 0-12 ppm.
 - Number of Scans: 16-64, depending on sample concentration.
 - Relaxation Delay: 1-2 seconds.
 - Referencing: The residual solvent peak is used as an internal reference. For CDCl_3 , $\delta = 7.26$ ppm; for DMSO-d_6 , $\delta = 2.50$ ppm.
- ^{13}C NMR Acquisition:
 - Pulse Program: Proton-decoupled pulse sequence.
 - Spectral Width: 0-200 ppm.
 - Number of Scans: 1024 or more, due to the low natural abundance of ^{13}C .
 - Relaxation Delay: 2-5 seconds.
 - Referencing: The solvent peak is used as an internal reference. For CDCl_3 , $\delta = 77.16$ ppm; for DMSO-d_6 , $\delta = 39.52$ ppm.

Fourier-Transform Infrared (FTIR) Spectroscopy

- Sample Preparation:
 - Attenuated Total Reflectance (ATR): A small amount of the solid sample is placed directly on the ATR crystal. Pressure is applied to ensure good contact. This is the preferred method for its simplicity and minimal sample preparation.[\[7\]](#)[\[8\]](#)[\[9\]](#)[\[10\]](#)
 - KBr Pellet: Grind 1-2 mg of the sample with ~100 mg of dry KBr powder. Press the mixture into a thin, transparent pellet using a hydraulic press.
- Instrument: A standard FTIR spectrometer equipped with a deuterated triglycine sulfate (DTGS) or mercury cadmium telluride (MCT) detector.

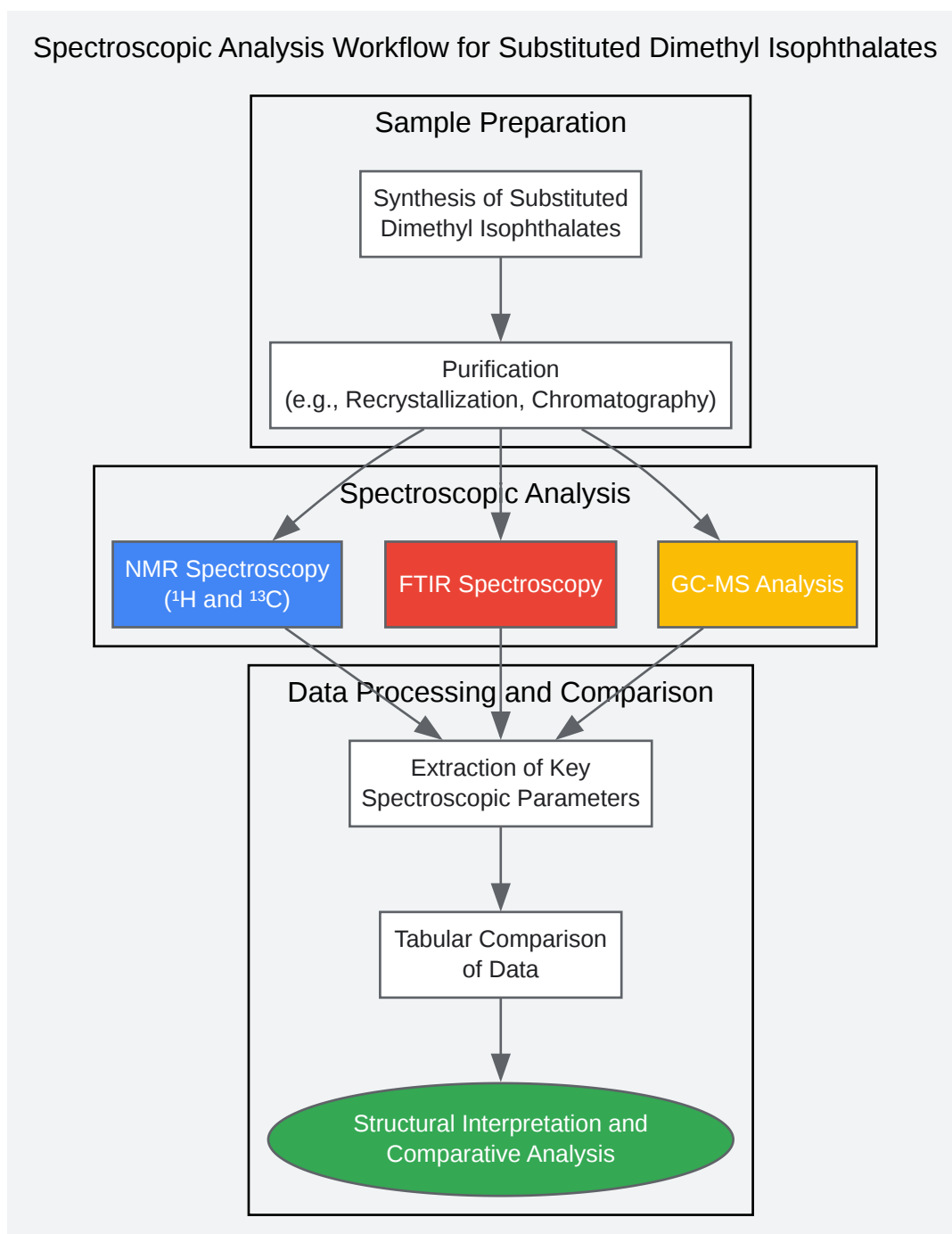
- Data Acquisition:
 - Spectral Range: 4000-400 cm^{-1} .
 - Resolution: 4 cm^{-1} .
 - Number of Scans: 16-32 scans are co-added to improve the signal-to-noise ratio.
 - Background: A background spectrum of the empty ATR crystal or a pure KBr pellet is recorded and automatically subtracted from the sample spectrum.

Gas Chromatography-Mass Spectrometry (GC-MS)

- Sample Preparation: Dissolve a small amount of the sample (e.g., 1 mg/mL) in a volatile organic solvent such as dichloromethane or ethyl acetate.[\[11\]](#)
- Instrument: A gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.
- GC Conditions:
 - Column: A non-polar capillary column (e.g., HP-5MS, 30 m x 0.25 mm x 0.25 μm).
 - Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
 - Injector Temperature: 250 $^{\circ}\text{C}$.
 - Oven Program: Start at a suitable initial temperature (e.g., 100 $^{\circ}\text{C}$), hold for 1-2 minutes, then ramp at a rate of 10-20 $^{\circ}\text{C}/\text{min}$ to a final temperature of 280-300 $^{\circ}\text{C}$.
- MS Conditions:
 - Ionization Mode: Electron Ionization (EI) at 70 eV.
 - Mass Range: Scan from m/z 40 to 400.
 - Ion Source Temperature: 230 $^{\circ}\text{C}$.
 - Transfer Line Temperature: 280 $^{\circ}\text{C}$.

Visualization of Analytical Workflow

The following diagram illustrates the logical workflow for the spectroscopic analysis and comparison of substituted dimethyl isophthalates.



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Caption: Workflow for Spectroscopic Analysis and Comparison.

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